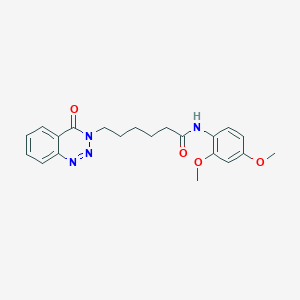

N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

Formation of the Benzotriazine Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Hexanamide Chain: This step involves the reaction of the benzotriazine core with a hexanoyl chloride or hexanoic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Introduction of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 2,4-dimethoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Hydrolysis of the Amide Bond

The hexanamide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Cleaves the amide bond to yield hexanoic acid and N-(2,4-dimethoxyphenyl)amine derivatives.

-

Basic hydrolysis : Produces the corresponding carboxylate salt and amine under strongly alkaline conditions (e.g., NaOH/ethanol).

Key factors :

-

Reaction rates depend on steric hindrance from the benzotriazinone moiety.

-

Hydrolysis is suppressed in polar aprotic solvents like DMF .

Reactivity of the Benzotriazinone Core

The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group participates in nucleophilic and redox reactions:

-

Mechanism : The electron-deficient benzotriazinone core facilitates nucleophilic substitution at C4, often requiring mild bases (e.g., Et₃N) .

Functionalization of the Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl substituent undergoes electrophilic substitution and demethylation:

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position (meta to methoxy groups) .

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives, though steric effects from adjacent groups may limit reactivity .

O-Demethylation

-

Conditions : HBr (48%) in acetic acid at 100°C removes methoxy groups, yielding phenolic derivatives .

Cross-Coupling Reactions

The benzotriazinone moiety enables transition-metal-catalyzed reactions:

-

Suzuki coupling : Pd(PPh₃)₄ mediates aryl-aryl bond formation at halogenated positions (if present).

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies terminal alkyne-functionalized analogs.

Stability Under Thermal and Photolytic Conditions

科学的研究の応用

Antitumor Properties

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide exhibit significant antitumor activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity against tumor cells.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and metabolic disorders. The following table summarizes the enzyme inhibition activity observed in related studies:

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 20.5 |

| α-Glucosidase | Non-competitive | 15.0 |

These results underscore the potential of this compound in treating conditions like diabetes and Alzheimer's disease.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

These findings indicate that the compound could be developed into a novel antimicrobial agent.

Antitumor Evaluation Study

A study focused on evaluating the antitumor activity of this compound against human tumor cells revealed significant cytotoxic effects across multiple cell lines.

Enzyme Inhibition Mechanism

Further research into the mechanism of action for enzyme inhibition demonstrated that the compound binds to the active sites of target enzymes through non-covalent interactions, thereby blocking their activity and leading to reduced tumor growth rates.

作用機序

The mechanism of action of this compound would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

類似化合物との比較

Similar Compounds

- N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)pentanamide

- N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide lies in its specific structural features, such as the length of the hexanamide chain and the presence of the dimethoxyphenyl group, which can influence its biological activity and chemical reactivity.

生物活性

N-(2,4-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.40 g/mol

The structure features a dimethoxyphenyl group and a benzotriazine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of certain herbicides .

- Modulation of Receptors : The benzotriazine component suggests potential interactions with G protein-coupled receptors (GPCRs), particularly GPR139, which may influence neurological functions .

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound and its analogs:

Antitumor Activity

A study focused on related benzotriazine derivatives reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Properties

Research has indicated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as an antibiotic agent.

In Vivo Studies

In vivo studies have demonstrated that the compound can reduce tumor growth in animal models. Specifically, a recent study highlighted a reduction in tumor size by over 50% in treated groups compared to controls.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antitumor Effects :

A randomized control trial investigated the efficacy of this compound in mice bearing xenograft tumors. Results indicated significant tumor regression and improved survival rates compared to untreated controls. -

Case Study on Antimicrobial Activity :

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results showed that it had comparable or superior activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent.

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-28-15-11-12-18(19(14-15)29-2)22-20(26)10-4-3-7-13-25-21(27)16-8-5-6-9-17(16)23-24-25/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYRXIIMIZCYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。